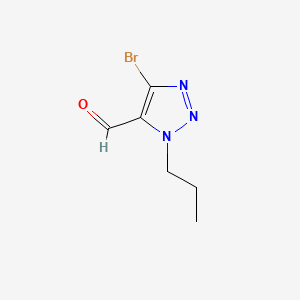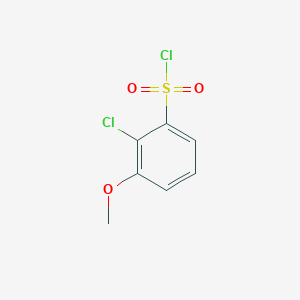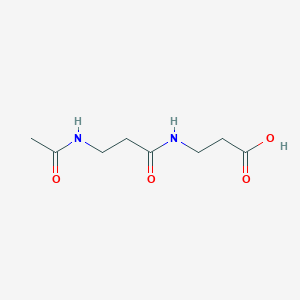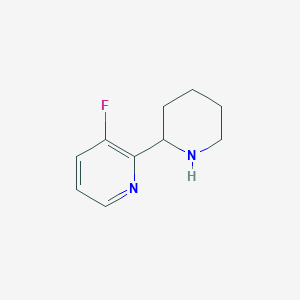
4-bromo-1-propyl-1H-1,2,3-Triazole-5-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a bromine atom at the 4-position, a propyl group at the 1-position, and an aldehyde group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of 1-propyl-1H-1,2,3-triazole: This intermediate is synthesized by reacting propyl azide with an alkyne in the presence of a copper(I) catalyst.
Bromination: The 1-propyl-1H-1,2,3-triazole is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS).
Formylation: Finally, the brominated triazole is subjected to formylation to introduce the aldehyde group at the 5-position, typically using a formylating reagent like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of 4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-bromo-1-propyl-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 4-bromo-1-propyl-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential antiviral, antibacterial, and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and photostabilizers.
Chemical Biology: It is employed in the study of enzyme inhibitors and molecular probes for biological systems.
Agrochemicals: The compound is investigated for its potential use in the synthesis of agrochemicals, including herbicides and fungicides.
Wirkmechanismus
The mechanism of action of 4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The triazole ring can coordinate with metal ions, influencing the compound’s biological activity. The bromine and aldehyde groups can also participate in various interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
- 4-bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde
- 4-bromo-1-butyl-1H-1,2,3-triazole-5-carbaldehyde
Uniqueness
4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The propyl group at the 1-position provides a balance between hydrophobicity and steric effects, making it a versatile intermediate for further functionalization. The presence of the bromine atom and aldehyde group allows for diverse chemical modifications, enhancing its utility in various research applications.
Eigenschaften
Molekularformel |
C6H8BrN3O |
|---|---|
Molekulargewicht |
218.05 g/mol |
IUPAC-Name |
5-bromo-3-propyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C6H8BrN3O/c1-2-3-10-5(4-11)6(7)8-9-10/h4H,2-3H2,1H3 |
InChI-Schlüssel |
QXNYQUWJPQGILQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=C(N=N1)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)
![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)
![2H,3H,4H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13565328.png)




![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)



![Phosphonic acid, [(R)-aminophenylmethyl]-, diethyl ester](/img/structure/B13565379.png)

